molecular formula C11H20N2O2 B13198992 tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate

tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate

Cat. No.: B13198992
M. Wt: 212.29 g/mol
InChI Key: AHUMUTMZKQKDPI-UHFFFAOYSA-N
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Description

tert-Butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate: is a chemical compound with a unique bicyclic structure. It is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The compound’s structure includes a tert-butyl group, a carbamate group, and a 6-azabicyclo[3.2.0]heptane moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate typically involves the reaction of 6-azabicyclo[3.2.0]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

6-azabicyclo[3.2.0]heptane+tert-butyl chloroformatetriethylaminetert-butyl N-6-azabicyclo[3.2.0]heptan-3-ylcarbamate\text{6-azabicyclo[3.2.0]heptane} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 6-azabicyclo[3.2.0]heptane+tert-butyl chloroformatetriethylamine​tert-butyl N-6-azabicyclo[3.2.0]heptan-3-ylcarbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxidized derivatives such as N-oxides.

    Reduction: Formation of reduced derivatives such as amines.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

tert-Butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}methylcarbamate
  • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

Uniqueness

tert-Butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(6-azabicyclo[3.2.0]heptan-3-yl)carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-7-6-12-9(7)5-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)

InChI Key

AHUMUTMZKQKDPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CNC2C1

Origin of Product

United States

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